molecular formula C18H22O3 B1197220 Estradiol-3,4-quinone CAS No. 144082-88-2

Estradiol-3,4-quinone

Numéro de catalogue: B1197220
Numéro CAS: 144082-88-2
Poids moléculaire: 286.4 g/mol
Clé InChI: XVPUMLOTNZVTSL-ZHIYBZGJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estradiol-3,4-quinone, also known as this compound, is a useful research compound. Its molecular formula is C18H22O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Reactivity and DNA Interaction

Estradiol-3,4-quinone is known for its high reactivity with DNA, leading to the formation of depurinating adducts. These adducts can result in mutations that initiate cancer. The following table summarizes key findings regarding the reactivity of this compound with DNA:

Study Findings Methodology
PubMed Study This compound forms depurinating adducts with DNA, significantly more than estradiol-2,3-quinone.In vitro reactions with DNA.
Chakravarti et al. The reaction yields primarily N3Ade and N7Gua adducts which are rapidly lost from DNA.HPLC and LC/MS/MS analysis.
PNAS Study Identified as an endogenous tumor initiator through its interaction with purine bases in DNA.Various in vitro and in vivo assays.

The studies indicate that this compound reacts preferentially with adenine and guanine bases in DNA, leading to mutations that may be implicated in breast and prostate cancers.

Role in Cancer Initiation

The compound's ability to form DNA adducts has positioned it as a critical player in cancer biology. Research has shown that increased levels of estrogen-DNA adducts are found in individuals with various cancers, particularly breast cancer.

Case Studies on Cancer Initiation

  • Estrogen-DNA Adduct Formation : A study demonstrated that the presence of this compound leads to a significant increase in apurinic sites within DNA, which can result in mutations associated with tumorigenesis .
  • Breast Cancer Biomarkers : Research indicates that the ratio of albumin and hemoglobin adducts formed from this compound differs between breast cancer patients and healthy individuals, suggesting its potential as a biomarker for early detection .

Potential Therapeutic Applications

While primarily recognized for its role in carcinogenesis, there is ongoing research into the potential therapeutic applications of compounds that can mitigate the effects of this compound:

  • Antioxidants as Preventive Agents : Compounds like resveratrol and N-acetylcysteine have shown promise in preventing the formation of estrogen-DNA adducts . These findings suggest potential avenues for therapeutic intervention to reduce cancer risk associated with estrogen metabolism.

Analyse Des Réactions Chimiques

2.1. Formation of Estradiol-3,4-quinone

This compound is generated from the oxidation of 4-hydroxyestradiol by cytochrome P450 enzymes or peroxidases:

4 hydroxyestradiolCYPEstradiol 3 4 quinone\text{4 hydroxyestradiol}\xrightarrow{\text{CYP}}\text{Estradiol 3 4 quinone}

This transformation highlights the compound's role as an electrophilic species that can interact with nucleophiles.

2.2. Reactivity with DNA

This compound exhibits high reactivity towards DNA, primarily targeting specific purine bases such as adenine and guanine. The reaction results in the formation of depurinating adducts, which can lead to apurinic sites and subsequent mutations:

  • Depurinating Adducts :

    • 4-OHE2-1-N7Gua : Formed by reaction with guanine.

    • 4-OHE2-1-N3Ade : Formed by reaction with adenine.

The loss of these adducts from DNA occurs rapidly, with N3Ade adducts being lost more quickly than N7Gua adducts, which have a half-life of approximately 3 hours at physiological conditions .

2.3. Comparative Reactivity

Studies have demonstrated that this compound is significantly more reactive than its counterpart estradiol-2,3-quinone. For example:

CompoundDepurinating Adduct Yield (μmol/mol DNA-phosphate)
This compound213
Estradiol-2,3-quinone53

This difference in reactivity correlates with their respective carcinogenic potentials .

3.1. Electrophilic Attack

The electrophilic nature of this compound facilitates its interaction with nucleophilic sites on DNA bases. The keto groups in the quinone structure are particularly reactive:

Estradiol 3 4 quinone+DNADNA Adducts\text{Estradiol 3 4 quinone}+\text{DNA}\rightarrow \text{DNA Adducts}

This process leads to the formation of stable and unstable adducts that can disrupt normal cellular functions and promote tumorigenesis.

3.2. Role of Reactive Oxygen Species (ROS)

The interaction between estradiol metabolites and cellular components can generate reactive oxygen species (ROS), further contributing to oxidative stress and DNA damage:

Catechol EstrogensROSDNA Damage\text{Catechol Estrogens}\rightarrow \text{ROS}\rightarrow \text{DNA Damage}

This oxidative stress is linked to increased cancer risk due to mutations arising from damaged DNA .

4.1. In Vivo Studies

Research has shown that exposure to this compound results in significant levels of estrogen-DNA adducts in various tissues:

Study TypeAdduct Level (μmol/mol DNA-phosphate)
In Vivo (Rats)E2-3,4-Q: 2.3
4-OHE2: 1.4

These findings underscore the importance of monitoring estrogen metabolites in populations at risk for hormone-related cancers .

4.2. Preventive Strategies

Compounds like resveratrol and N-acetylcysteine have shown promise in preventing the formation of estrogen-DNA adducts, suggesting potential avenues for cancer prevention strategies targeting estrogen metabolism .

Propriétés

Numéro CAS

144082-88-2

Formule moléculaire

C18H22O3

Poids moléculaire

286.4 g/mol

Nom IUPAC

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4-dione

InChI

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1

Clé InChI

XVPUMLOTNZVTSL-ZHIYBZGJSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=O)C4=O

SMILES isomérique

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=O)C4=O

SMILES canonique

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=O)C4=O

Synonymes

E2-3,4-Q
estradiol-3,4-quinone

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.